

Molecular structure of 4-Amino-2

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Compound of Interest

Compound Name: 4-Amino-2-methylpyridine

Cat. No.: B029970

An In-depth Technical Guide on the Molecular Structure of **4-Amino-2-methylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of **4-Amino-2-methylpyridine**. It includes a summ exploration of its biological activity as a nitric oxide synthase inhibitor. This document is intended to serve as a valuable resource for researchers and

Introduction

4-Amino-2-methylpyridine, also known as 2-methyl-4-aminopyridine, is a heterocyclic organic compound with the chemical formula $C_6H_8N_2$ ^[1]. It be has garnered significant interest due to its potent inhibitory effects on nitric oxide synthases (NOS), making it a valuable lead compound in the develo molecular structure is crucial for elucidating its mechanism of action and for the rational design of new, more selective inhibitors.

Molecular Structure and Properties

The molecular structure of **4-Amino-2-methylpyridine** consists of a pyridine ring substituted with an amino group at the 4-position and a methyl grou

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Amino-2-methylpyridine** is presented in Table 1.

Property	Value
CAS Number	18437-58-6
Molecular Formula	$C_6H_8N_2$
Molecular Weight	108.14 g/mol
Appearance	Solid
Melting Point	93-97 °C
SMILES	<chem>Cc1cc(N)ccn1</chem>
InChI	1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8)

```
digraph "4_Amino_2_methylpyridine_structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];
```

```
// Atom nodes
N1 [label="N"];
C2 [label="C"];
```

```
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N_amino [label="N"];
C_methyl [label="C"];
H1[label="H"];
H2[label="H"];
H3[label="H"];
H_amino1 [label="H"];
H_amino2 [label="H"];
H_methyl1 [label="H"];
H_methyl2 [label="H"];
H_methyl3 [label="H"];

// Position nodes for clarity
p1 [pos="2,3!", label=""];
p2 [pos="1,2!", label=""];
p3 [pos="1,1!", label=""];
p4 [pos="2,0!", label=""];
p5 [pos="3,1!", label=""];
p6 [pos="3,2!", label=""];
p_amino [pos="2,-1!", label=""];
p_methyl [pos="0,0.5!", label=""];

// Draw the pyridine ring
N1 -> C2 [label=""];
C2 -> C3 [label=""];
C3 -> C4 [label=""];
C4 -> C5 [label=""];
C5 -> C6 [label=""];
C6 -> N1 [label=""];

// Draw the substituents
C4 -> N_amino [label=""];
C2 -> C_methyl [label=""];

// Draw hydrogens on the ring
C3 -> H1[label=""];
C5 -> H2[label=""];
C6 -> H3[label=""];

// Draw hydrogens on the amino group
N_amino -> H_amino1 [label=""];
N_amino -> H_amino2 [label=""];
```

```
// Draw hydrogens on the methyl group
C_methyl -> H_methyl1 [label=""];
C_methyl -> H_methyl2 [label=""];
C_methyl -> H_methyl3 [label=""];
}
```

Caption: 2D representation of the molecular structure of **4-Amino-2-methylpyridine**.

Crystallographic Data

As of the date of this document, a comprehensive experimental crystal structure for isolated **4-Amino-2-methylpyridine** has not been deposited in the Cambridge Structural Database. The values presented here are derived from computational chemistry calculations (e.g., Density Functional Theory). These values provide a reliable estimation of the molecular geometry.

Bond	Length (Å)	Angle
N1-C2	1.34	C6-N1-C2
C2-C3	1.40	N1-C2-C3
C3-C4	1.39	C2-C3-C4
C4-C5	1.40	C3-C4-C5
C5-C6	1.38	C4-C5-C6
C6-N1	1.34	C5-C6-N1
C2-C7	1.51	N1-C2-C7
C4-N2	1.38	C3-C4-N2
N2-H	1.01	H-N2-H
C7-H	1.09	H-C7-H

Note: Atom numbering corresponds to standard pyridine nomenclature where N is 1. C7 is the methyl carbon and N2 is the amino nitrogen.

Experimental Protocols

Synthesis of 4-Amino-2-methylpyridine

The following protocol is adapted from literature procedures for the synthesis of aminopyridines.

Reaction: Reduction of 2-methyl-4-nitropyridine.

Materials:

- 2-methyl-4-nitropyridine
- Iron powder
- Ammonium chloride
- Ethanol
- Water
- Sodium carbonate
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- A mixture of 2-methyl-4-nitropyridine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a 2:1 mixture of ethanol and water is prepared.
- The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filter cake is washed with ethanol.
- The combined filtrate is concentrated under reduced pressure to remove the ethanol.
- The aqueous residue is basified with a saturated solution of sodium carbonate until a pH of 9-10 is reached.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude product.
- The crude **4-Amino-2-methylpyridine** can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Objective: To identify the functional groups present in **4-Amino-2-methylpyridine**.

Method: Attenuated Total Reflectance (ATR)

Procedure:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **4-Amino-2-methylpyridine** sample onto the center of the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum over the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.

Expected Peaks:

- N-H stretch (amino group): Two bands in the region of 3500-3300 cm^{-1} (asymmetric and symmetric stretching).
- C-H stretch (aromatic and methyl): Bands in the region of 3100-3000 cm^{-1} (aromatic) and 3000-2850 cm^{-1} (methyl).
- C=C and C=N stretch (pyridine ring): Bands in the region of 1600-1450 cm^{-1} .
- N-H bend (amino group): A band around 1620 cm^{-1} .
- C-N stretch: A band in the region of 1350-1250 cm^{-1} .

Objective: To determine the number and chemical environment of the carbon atoms in the molecule.

Procedure:

- Dissolve approximately 10-20 mg of **4-Amino-2-methylpyridine** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

- Acquire a proton-decoupled ^{13}C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Spectroscopic Data

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration
~7.8	d	1H
~6.4	d	1H
~6.3	s	1H
~4.5	br s	2H
~2.4	s	3H

Note: Chemical shifts are approximate and can vary depending on the solvent used.

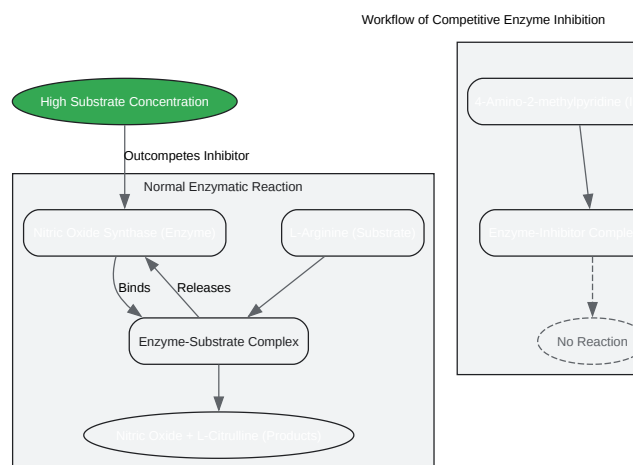
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/z	Relative Intensity (%)
108	100
107	70
93	40
81	30
80	60

Biological Activity and Mechanism of Action

4-Amino-2-methylpyridine is a known inhibitor of nitric oxide synthases (NOS), enzymes that catalyze the production of nitric oxide (NO) from L-arg site of the enzyme.

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Caption: Competitive inhibition of nitric oxide synthase by **4-Amino-2-methylpyridine**.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and biological activity of **4-Amino-2-methylpyridine** compound and its potential therapeutic applications. The lack of an experimental crystal structure highlights an area for future research that would pro

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References

- 1. 2-Amino-4-methylpyridine | C₆H₈N₂ | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
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